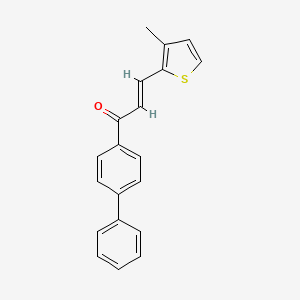

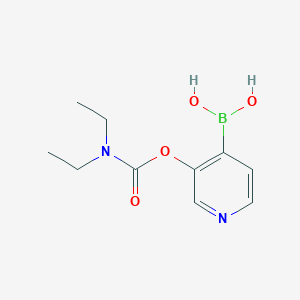

![molecular formula C6H8N2S B6355152 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 55114-48-2](/img/structure/B6355152.png)

3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Overview

Description

3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C7H8N2O2S . It is also known as 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid . The compound is used in various fields of research due to its unique structure and properties .

Synthesis Analysis

The synthesis of 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole are dependent on the structure of the starting reagents . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis

3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole has a molecular weight of 202.23 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications

Anticancer Activity

3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole: derivatives have shown potential in anticancer research. They have been found to suppress the growth of kidney cancer cells and exhibit effects on prostate cancer, colon cancer, and leukemia cell lines . The compound’s ability to inhibit cancer cell growth makes it a candidate for further investigation as a therapeutic agent.

Antimicrobial and Antibacterial Properties

This compound has also been evaluated for its antimicrobial and antibacterial activities. The structure of 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole allows for the synthesis of derivatives that can be potent against various microbial strains. This makes it a valuable scaffold for developing new antimicrobial agents .

Anti-inflammatory Applications

The anti-inflammatory properties of thiazole derivatives, including 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole , make them suitable for the development of anti-inflammatory drugs. These compounds can potentially be used to treat conditions characterized by inflammation .

Neuroprotective Effects

Thiazole derivatives are known to play a role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system. Therefore, 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole could be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Antiviral and Antiretroviral Potential

Research has indicated that thiazole derivatives can exhibit antiviral and antiretroviral activities. This opens up possibilities for 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole to be used in the development of drugs targeting viral infections, including HIV .

Catalysis in Asymmetric Synthesis

The spatial structure of 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole provides opportunities for its use as a catalyst in asymmetric synthesis. This application is significant in the field of synthetic chemistry, where enantioselective reactions are crucial for the production of chiral compounds .

properties

IUPAC Name |

3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-4-9-6-7-2-3-8(5)6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXKEFJIGQQOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NCCN12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212859 | |

| Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

CAS RN |

6344-80-5 | |

| Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

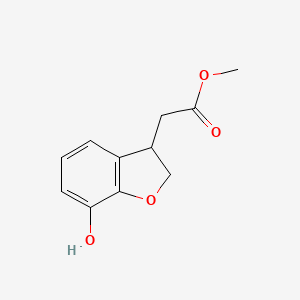

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)

![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)

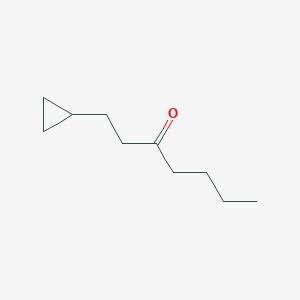

![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)

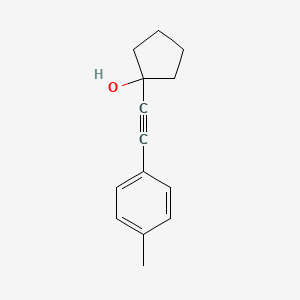

![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)

![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)